4-[Methyl(propan-2-yl)amino]butan-2-one
Description
4-[Methyl(propan-2-yl)amino]butan-2-one is a tertiary amine-containing ketone with the molecular formula C₈H₁₅NO. It features a butan-2-one backbone substituted with a methyl and isopropyl amino group at the 4-position. This compound has been studied for its bioactive properties, particularly in antimicrobial and insecticidal applications. For instance, it demonstrated significant larvicidal activity against Spodoptera litura (LD₅₀ = 330.69 µg/mL) and strong inhibitory effects on bacteria and fungi .
Properties
IUPAC Name |
4-[methyl(propan-2-yl)amino]butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)9(4)6-5-8(3)10/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSKFKZAKLAAMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5843-24-3 | |
| Record name | 4-[methyl(propan-2-yl)amino]butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-[Methyl(propan-2-yl)amino]butan-2-one, also known as a derivative of butanone with potential pharmacological applications, has garnered attention in recent years due to its biological activity. This compound, with the molecular formula C₈H₁₇NO, is being investigated for its effects on various biological systems, particularly in the context of drug development and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a butanone backbone with a methyl group and an isopropyl amino group attached. Its unique structure contributes to its biological properties, influencing its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antidepressant Potential : The compound has been explored as a candidate for antidepressant therapy due to its structural similarities to known antidepressants. Studies suggest it may influence neurotransmitter systems, particularly serotonin and norepinephrine .
- Enzyme Inhibition : It has been implicated in the inhibition of specific enzymes such as lysosomal phospholipase A₂ (LPLA₂), which is relevant in various pathological conditions .
Antidepressant Activity
A study highlighted the synthesis of various compounds similar to this compound, demonstrating their potential as antidepressants through mechanisms involving serotonin reuptake inhibition. The compound's structural analogs showed promising results in preclinical models .
Enzyme Inhibition Studies
Research examining the inhibition of LPLA₂ by cationic amphiphilic compounds indicates that this compound may have a broader impact on lipid metabolism and inflammatory responses. The study utilized a series of assays to determine the compound's efficacy in inhibiting LPLA₂ activity .
Case Studies
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption and metabolism of this compound. Preliminary data indicate favorable profiles in terms of bioavailability and metabolic stability, which are essential for therapeutic efficacy .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-[Methyl(propan-2-yl)amino]butan-2-one is C₈H₁₇NO, with a molecular weight of 143.23 g/mol. Its structure features a butanone backbone with an isopropylamine substituent, which is crucial for its biological interactions. The presence of both amine and ketone functional groups allows the compound to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Research has identified several biological activities associated with this compound:
1. Antidepressant Potential
Studies suggest that this compound may have antidepressant properties due to its structural similarities to known antidepressants. It has been shown to influence neurotransmitter systems, particularly serotonin and norepinephrine, making it a candidate for further exploration in the treatment of depression.
2. Enzyme Inhibition
The compound has been implicated in the inhibition of specific enzymes such as lysosomal phospholipase A₂ (LPLA₂). This inhibition is relevant in various pathological conditions, including inflammation and lipid metabolism disorders. Research indicates that it may impact lipid metabolism and inflammatory responses through enzyme inhibition.
Scientific Research Applications
This compound has several notable applications in scientific research:
| Field | Application |
|---|---|
| Chemistry | Used as an intermediate in synthesizing pharmaceuticals and agrochemicals. |
| Biology | Studied for potential antimicrobial and antiviral properties. |
| Medicine | Serves as a building block for developing drugs targeting specific enzymes and receptors. |
| Industry | Utilized in producing fine chemicals and as a precursor for various industrial processes. |
Antidepressant Activity
A pivotal study focused on synthesizing analogs of this compound to assess their antidepressant potential through mechanisms involving serotonin reuptake inhibition. Preclinical models indicated promising results, warranting further investigation into its therapeutic efficacy.
Enzyme Inhibition Studies
Research examining the inhibition of LPLA₂ by this compound utilized various assays to determine its effectiveness. The findings suggest that it could play a role in managing conditions linked to lipid metabolism disturbances.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies indicate favorable profiles regarding bioavailability and metabolic stability, which are critical factors for any drug candidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The following compounds share the butan-2-one core but differ in substituents, influencing their physicochemical and biological properties:
Physicochemical Properties
- Boiling Points: 4-(4-Isopropylphenyl)butan-2-one has a boiling range of 178–186°C at 5 Torr , while simpler analogs like 4-Phenyl-2-butanone lack detailed thermal data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
